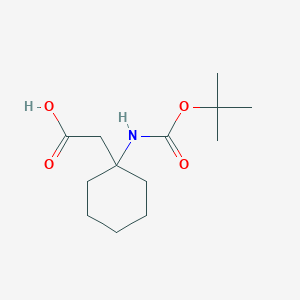

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid” is a chemical compound with the formula C13H23NO4 . It is also known by other names such as Boc-1-Amino-Cyclohexane Acetic Acid and 2-(1-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid .

Synthesis Analysis

The synthesis of this compound involves the use of reagents such as triethylamine and HATU in N,N-dimethyl-formamide at 20℃ for 16 hours . Another method involves the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 16 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to an acetic acid moiety through an amino group. The amino group is further protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block in organic synthesis. The Boc group in the compound serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites in the molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.326 g/mol and a density of 1.1±0.1 g/cm3 . It has a boiling point of 409.6±14.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications

Use as a Protecting Group

The tert-butoxycarbonyl group (also known as the Boc group) is a common protecting group used in organic synthesis . It’s introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . This means it can protect reactive sites in a molecule while other reactions are being carried out.

Application in Chemical Transformations

The tert-butyl group, a part of the larger compound, has unique reactivity patterns that are useful in chemical transformations . Its crowded nature can influence the outcomes of reactions, making it a valuable tool in synthetic chemistry .

Relevance in Nature

The tert-butyl group also has relevance in natural processes . It’s involved in various biosynthetic and biodegradation pathways, contributing to the complexity and diversity of natural products .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCTMDFEONLJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589215 |

Source

|

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid | |

CAS RN |

187610-56-6 |

Source

|

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)